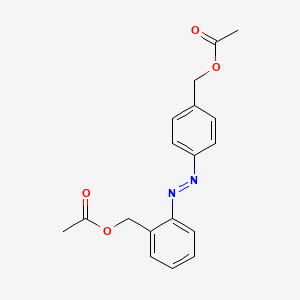
4,4'-Azodibenzyl alcohol diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Azodibenzyl alcohol diacetate is an organic compound with the molecular formula C18H18N2O4. It consists of 18 hydrogen atoms, 18 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms . This compound is a derivative of azobenzene, where the benzyl alcohol groups are acetylated. It is known for its applications in various fields, including organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Azodibenzyl alcohol diacetate typically involves the acetylation of 4,4’-Azodibenzyl alcohol. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of acetic anhydride.
Industrial Production Methods
While specific industrial production methods for 4,4’-Azodibenzyl alcohol diacetate are not well-documented, the general approach would involve large-scale acetylation reactions using similar conditions as mentioned above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
4,4’-Azodibenzyl alcohol diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can lead to the formation of 4,4’-Azodibenzyl alcohol.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 4,4’-Azodibenzyl alcohol.
Substitution: Formation of various substituted azobenzene derivatives.
科学的研究の応用
4,4’-Azodibenzyl alcohol diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other materials with specific optical properties.
作用機序
The mechanism of action of 4,4’-Azodibenzyl alcohol diacetate involves its ability to undergo various chemical transformations. The molecular targets and pathways include:
Enzymatic Hydrolysis: The acetyl groups can be hydrolyzed by esterases, releasing the active 4,4’-Azodibenzyl alcohol.
Redox Reactions: The azo group can participate in redox reactions, influencing cellular redox states and signaling pathways.
類似化合物との比較
Similar Compounds
Azobenzene: The parent compound, known for its photoisomerization properties.
4,4’-Azodibenzyl alcohol: The non-acetylated form, which has different reactivity and applications.
4,4’-Azodibenzyl acetate: A mono-acetylated derivative with distinct chemical properties.
Uniqueness
4,4’-Azodibenzyl alcohol diacetate is unique due to its dual acetylation, which imparts specific chemical reactivity and stability. This makes it particularly useful in applications requiring controlled release of the active alcohol or specific reactivity in synthetic pathways.
特性
CAS番号 |
37797-31-2 |
|---|---|
分子式 |
C18H18N2O4 |
分子量 |
326.3 g/mol |
IUPAC名 |
[4-[[2-(acetyloxymethyl)phenyl]diazenyl]phenyl]methyl acetate |
InChI |
InChI=1S/C18H18N2O4/c1-13(21)23-11-15-7-9-17(10-8-15)19-20-18-6-4-3-5-16(18)12-24-14(2)22/h3-10H,11-12H2,1-2H3 |
InChIキー |
FWJNKQOPFKTOHO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1=CC=C(C=C1)N=NC2=CC=CC=C2COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide](/img/structure/B14677339.png)
![5-[(4-Chlorophenyl)methyl]-6-[(E)-{[3-(dimethylamino)propyl]imino}methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14677341.png)
![2-Naphthalenecarboxylic acid, 4-[1-(3-carboxy-4-hydroxy-1-naphthalenyl)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-6-(octadecyloxy)-](/img/structure/B14677343.png)

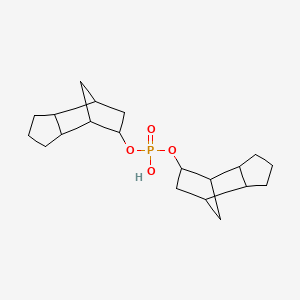
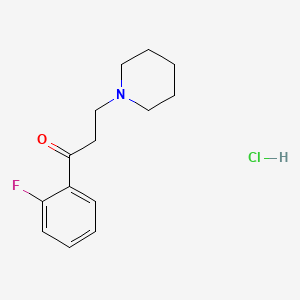
![(5E)-4,4-Dimethyl-5-[(propan-2-yl)imino]pentanenitrile](/img/structure/B14677361.png)
![11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo-](/img/structure/B14677368.png)
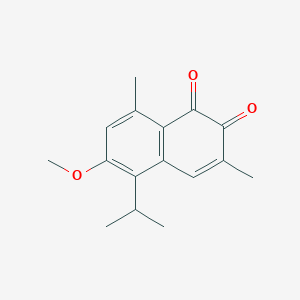
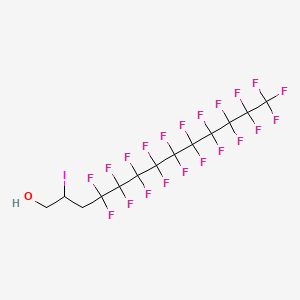
![(2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid](/img/structure/B14677383.png)
![Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14677389.png)
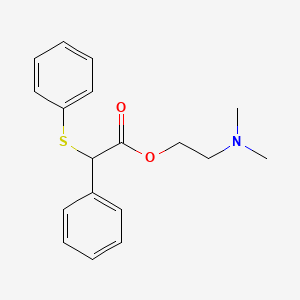
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677407.png)
